erythro-5,6-Dodecanediol
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Overview
Description
Erythro-5,6-Dodecanediol is an organic compound with the molecular formula C12H26O2 and a molecular weight of 202.34 g/mol . It is a diol, meaning it contains two hydroxyl groups (-OH) attached to adjacent carbon atoms in the carbon chain. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Erythro-5,6-Dodecanediol can be synthesized through various methods. One common approach involves the reduction of dodecanedioic acid using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, and at low temperatures to prevent side reactions .
Industrial Production Methods
In industrial settings, this compound is produced through catalytic hydrogenation of dodecanedioic acid. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The resulting product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Erythro-5,6-Dodecanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form dodecanedioic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form dodecane by using strong reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed
Oxidation: Dodecanedioic acid.
Reduction: Dodecane.
Substitution: Dodecane derivatives with various functional groups.
Scientific Research Applications
Erythro-5,6-Dodecanediol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of metabolic pathways and enzyme-catalyzed reactions involving diols.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of erythro-5,6-Dodecanediol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. In biological systems, this compound can be metabolized by enzymes, leading to the formation of metabolites that participate in different biochemical pathways .
Comparison with Similar Compounds
Erythro-5,6-Dodecanediol can be compared with other similar compounds, such as:
1,2-Dodecanediol: Another diol with hydroxyl groups on the first and second carbon atoms.
1,12-Dodecanediol: A diol with hydroxyl groups on the first and twelfth carbon atoms.
5,6-Dodecanediol: A diol with hydroxyl groups on the fifth and sixth carbon atoms, but without the erythro configuration.
The uniqueness of this compound lies in its specific configuration and the position of the hydroxyl groups, which confer distinct chemical and physical properties compared to other diols.
Properties
CAS No. |
70859-32-4 |
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Molecular Formula |
C12H26O2 |
Molecular Weight |
202.33 g/mol |
IUPAC Name |
(5S,6R)-dodecane-5,6-diol |
InChI |
InChI=1S/C12H26O2/c1-3-5-7-8-10-12(14)11(13)9-6-4-2/h11-14H,3-10H2,1-2H3/t11-,12+/m0/s1 |
InChI Key |
COLYTQSCHUMMSR-NWDGAFQWSA-N |
SMILES |
CCCCCCC(C(CCCC)O)O |
Isomeric SMILES |
CCCCCC[C@H]([C@H](CCCC)O)O |
Canonical SMILES |
CCCCCCC(C(CCCC)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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